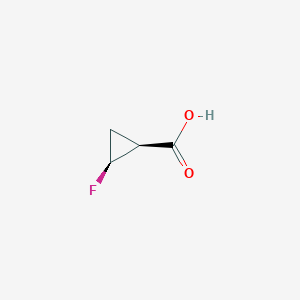

(1S,2S)-2-fluorocyclopropanecarboxylic acid

Description

The exact mass of the compound (1S,2S)-2-fluorocyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1S,2S)-2-fluorocyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-fluorocyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQKMZGKYVDMCT-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901262266 | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127199-14-8, 105919-34-4 | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127199-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-Fluorocyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,2S)-2-Fluorocyclopropanecarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Fluorocyclopropanecarboxylic acid, with the CAS number 127199-14-8, is a chiral, fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring a strained cyclopropane ring, a fluorine atom, and a carboxylic acid functional group, imparts distinct chemical properties that make it a valuable building block for the synthesis of complex, biologically active molecules.[1][2] The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates, while the rigid cyclopropane scaffold provides conformational constraint, and the chiral centers allow for stereospecific interactions with biological targets.[2]

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of (1S,2S)-2-fluorocyclopropanecarboxylic acid, intended to serve as a comprehensive resource for professionals in research and drug development.

Chemical and Physical Properties

The physicochemical properties of (1S,2S)-2-fluorocyclopropanecarboxylic acid are summarized below. It is important to note that many of these values are predicted through computational models due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₄H₅FO₂ | [1][3] |

| Molecular Weight | 104.08 g/mol | [3][4] |

| CAS Number | 127199-14-8 | [1] |

| Appearance | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point (Predicted) | 202.3 ± 33.0 °C | [1] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.78 ± 0.20 | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Data not available | [1] |

Synonyms:

-

Cyclopropanecarboxylic acid, 2-fluoro-, (1S,2S)-[1]

-

(cis)-2-fluorocyclopropanecarboxylic acid (relative stereochemistry)[1]

Synthesis and Reactivity

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a side chain for the broad-spectrum quinolone antibacterial agent, sitafloxacin.[5] The synthesis of this chiral fragment is often challenging and costly, prompting the development of novel and efficient synthetic routes.[5]

Experimental Protocols

A five-step synthesis route starting from allyl alcohol has been reported with an overall yield of 35.3%.[6] The structures of the intermediates and the final product were confirmed using ¹H NMR and Mass Spectrometry.[6]

Experimental Workflow:

Caption: Five-step synthesis of 2-fluorocyclopropanecarboxylic acid.

Detailed Protocol:

-

Protection: The hydroxyl group of allyl alcohol is protected with a benzyl group to form allyl benzyl ether.

-

Cyclopropanation: The allyl benzyl ether undergoes a cyclopropanation reaction. Optimal conditions involve a reactant ratio of n(allylbenzyl ether) : n(dibromofluoromethane) = 1:1.2, using benzyl triethylammonium chloride as a phase transfer catalyst.[6]

-

Deprotection: The benzyl group is removed to yield the corresponding alcohol.

-

Debromination: The resulting intermediate is treated with zinc powder as a reducing agent at 70°C to remove bromine atoms.[6]

-

Oxidation: The final oxidation step is carried out in a mixed solvent of acetone and water (4:1 volume ratio) to yield 2-fluorocyclopropanecarboxylic acid.[6]

A patented method describes a different approach to synthesizing 2-fluorocyclopropanecarboxylic acid.[5]

Experimental Workflow:

Caption: Synthesis of 2-fluorocyclopropanecarboxylic acid via a phenyl sulfide intermediate.

Detailed Protocol:

-

Phenyl Sulfide Formation: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a base to form a phenyl sulfide intermediate.[5]

-

Oxidation: The intermediate is oxidized using Oxone.[5]

-

Elimination: The oxidized product undergoes an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonylethylene.[5]

-

Cyclopropanation: An addition reaction with ethyl diazoacetate in the presence of a catalyst forms the cyclopropane intermediate.[5]

-

Hydrolysis and Acidification: A final elimination reaction under basic conditions, followed by acidification, yields the target 2-fluorocyclopropanecarboxylic acid.[5]

Spectroscopic Data

Characterization of (1S,2S)-2-fluorocyclopropanecarboxylic acid and its intermediates is typically performed using standard analytical techniques.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and its fragments.[6]

Applications in Drug Discovery and Organic Synthesis

The unique structural features of (1S,2S)-2-fluorocyclopropanecarboxylic acid make it a highly sought-after building block in pharmaceutical and chemical research.[1]

Caption: Relationship between structure and applications.

-

Pharmaceutical Research: This compound is a key intermediate for preparing various drugs.[1] Its incorporation into molecules can lead to new medicinal agents with improved therapeutic profiles, efficacy, and selectivity.[1] It is notably used in the synthesis of novel chiral (aminoazaspiroheptanyl)(fluorocyclopropyl)quinolone antibacterial agents.[3]

-

Organic Synthesis: It serves as a versatile building block for creating a wide range of biologically active compounds.[1] The cis-stereoisomer, in particular, has been shown to be more potent against Gram-positive bacteria in certain quinolone derivatives compared to the trans counterpart.[8][9]

Safety and Handling

While specific safety data for the (1S,2S) isomer is limited, GHS hazard information for the related (1R,2S) isomer indicates potential hazards.[4] Users should handle this chemical with appropriate precautions, including the use of personal protective equipment.

-

May cause respiratory irritation.[4]

-

May be harmful if swallowed.[4]

-

May cause skin irritation or severe skin burns and eye damage.[4]

It is recommended to store the compound at 2-8°C in a dry, sealed container.[1][10]

Conclusion

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a specialized chiral building block with significant potential in drug discovery and organic synthesis. Its distinct combination of a fluorinated cyclopropane ring and a carboxylic acid functional group provides a powerful tool for medicinal chemists to design next-generation therapeutics with enhanced properties. While the synthesis can be complex, ongoing research into more efficient methods highlights its importance. Further experimental characterization of its physical and chemical properties will be invaluable to the scientific community.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. (1S,2S)-2-fluorocyclopropanecarboxylic acid | 105919-34-4 [chemicalbook.com]

- 4. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 6. finechemicals.com.cn [finechemicals.com.cn]

- 7. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum [chemicalbook.com]

- 8. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. | Semantic Scholar [semanticscholar.org]

- 10. (1S,2R)-2-Fluorocyclopropanecarboxylic acid [myskinrecipes.com]

An In-depth Technical Guide to (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

CAS Number: 105919-34-4

This technical guide provides a comprehensive overview of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key chiral building block in modern pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its significant applications, particularly in the synthesis of advanced therapeutic agents.

Core Compound Properties

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a fluorinated derivative of cyclopropanecarboxylic acid with a specific stereochemistry that is crucial for its application in the synthesis of enantiomerically pure drug candidates. The introduction of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and potency of the final drug molecule.

Table 1: Chemical and Physical Properties of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

| Property | Value | Reference(s) |

| CAS Number | 105919-34-4 | [1][2] |

| Molecular Formula | C₄H₅FO₂ | [1] |

| Molecular Weight | 104.08 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 41-42 °C | [1] |

| Boiling Point (Predicted) | 202.3 ± 33.0 °C | [3] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 3.78 ± 0.20 | [1] |

| MDL Number | MFCD04972869 | [1] |

Synthesis and Characterization

The synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid is a challenging process, which contributes to its high cost and limited availability. However, its importance as a pharmaceutical intermediate has driven the development of several synthetic routes.

Experimental Protocol: A Novel Synthetic Approach

A patented method provides a scalable route to 2-fluorocyclopropanecarboxylic acid. While this method produces a racemic mixture, it can be adapted for an asymmetric synthesis to yield the desired (1S,2S) enantiomer, for instance, through the use of a chiral rhodium catalyst. The general steps are outlined below.

Experimental Workflow for the Synthesis of 2-Fluorocyclopropanecarboxylic Acid

References

An In-depth Technical Guide to the Structure and Stereochemistry of 2-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure and stereochemistry of 2-fluorocyclopropanecarboxylic acid, a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the broad-spectrum antibiotic, sitafloxacin. This document details the stereoisomers of the molecule, summarizes available spectroscopic data, and provides representative experimental protocols for its analysis. Furthermore, it illustrates the stereochemical relationships and the biochemical pathway relevant to its application in drug development.

Introduction

2-Fluorocyclopropanecarboxylic acid is a fascinating small molecule that incorporates two key structural features prevalent in modern pharmaceuticals: a cyclopropane ring and a fluorine atom. The rigid, three-membered ring of cyclopropane introduces conformational constraint, while the fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The stereochemistry of 2-fluorocyclopropanecarboxylic acid is of particular importance, as the spatial arrangement of the fluorine and carboxylic acid substituents gives rise to distinct isomers with potentially different biological activities. This guide will delve into the nuances of its structure, the characterization of its stereoisomers, and its relevance in the context of drug discovery.

Structure and Stereoisomerism

2-Fluorocyclopropanecarboxylic acid possesses two stereocenters, leading to the existence of four stereoisomers. These can be categorized into two diastereomeric pairs: cis and trans. Within each diastereomeric pair, there are two enantiomers.

-

Cis Isomers: The fluorine atom and the carboxylic acid group are on the same side of the cyclopropane ring. The two enantiomers are (1R,2R)-2-fluorocyclopropanecarboxylic acid and (1S,2S)-2-fluorocyclopropanecarboxylic acid.

-

Trans Isomers: The fluorine atom and the carboxylic acid group are on opposite sides of the cyclopropane ring. The two enantiomers are (1R,2S)-2-fluorocyclopropanecarboxylic acid and (1S,2R)-2-fluorocyclopropanecarboxylic acid.

The specific stereoisomer, (1S,2S)-2-fluorocyclopropanecarboxylic acid, is a crucial precursor for the synthesis of the antibacterial agent sitafloxacin.

Physicochemical and Spectroscopic Data

General Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₅FO₂ | N/A |

| Molecular Weight | 104.08 g/mol | N/A |

Spectroscopic Data for cis-2-Fluorocyclopropanecarboxylic Acid

| Parameter | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.92–4.68 (m, 1H), 1.90–1.77 (m, 2H), 1.29–1.16 (m, 1H) | [1] |

| ¹³C NMR (151 MHz, CDCl₃) | δ 175.4, 72.2 (d, J = 350.3 Hz), 19.7, 13.3 | [1] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -220.14 – -220.42 (m) | [1] |

| IR (ATR) | 1686, 1211 cm⁻¹ | [2] |

| Mass Spec. (ESI⁻) | m/z: 103 (M-H)⁻ | [2] |

| Melting Point | 54.6–56.4 °C | [1] |

Spectroscopic Data for trans-2-Fluorocyclopropanecarboxylic Acid (Racemic)

| Parameter | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.23 (t, J = 7.3 Hz, 3H), 2.02 (dt, J = 7.9, 9.8 Hz, 1H), 2.15 (dt, J = 7.9, 18.4 Hz, 1H), 2.84 (ddd, J = 3.1, 7.9, 10.4 Hz, 1H), 4.11–4.21 (m, 2H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.0, 15.7, 15.8, 24.8, 24.9, 61.9, 89.1, 91.9, 129.2, 129.5, 134.8, 135.9, 165.4, 165.5 | [2] |

| IR (ATR) | 1735, 1145 cm⁻¹ | [2] |

| Mass Spec. (CI⁺) | m/z: 273 (MH⁺) for ethyl ester derivative | [2] |

Experimental Protocols

The following sections provide representative, detailed methodologies for the synthesis and analysis of 2-fluorocyclopropanecarboxylic acid and its stereoisomers. These are generalized protocols and may require optimization for specific applications.

Representative Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

A stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid can be achieved via a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazoacetate, followed by removal of the phenylsulfonyl group.[2]

Protocol:

-

Cyclopropanation: To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄). To this mixture, add a solution of ethyl diazoacetate dropwise at room temperature. Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate.

-

Desulfonylation and Hydrolysis: Dissolve the purified cyclopropane intermediate in methanol. Add magnesium turnings and stir the mixture at room temperature. After completion of the desulfonylation, add an aqueous solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester.

-

Isolation: Cool the reaction mixture, acidify with aqueous HCl, and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-2-fluorocyclopropanecarboxylic acid.

NMR Spectroscopic Analysis

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification and stereochemical analysis.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Sample of 2-fluorocyclopropanecarboxylic acid isomer (5-10 mg)

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the 2-fluorocyclopropanecarboxylic acid isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The carboxylic acid proton typically appears as a broad singlet between δ 10-13 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR.

-

The carbonyl carbon is expected in the range of δ 170-180 ppm. The carbons of the cyclopropane ring will show characteristic C-F coupling.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

The chemical shift and coupling patterns will be indicative of the stereochemistry.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard.

Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the enantiomers of a specific diastereomer of 2-fluorocyclopropanecarboxylic acid.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Acidic modifier (e.g., trifluoroacetic acid, acetic acid)

Protocol:

-

Sample Preparation: Prepare a stock solution of the 2-fluorocyclopropanecarboxylic acid isomer in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Representative):

-

Column: Chiralpak® AD-H (or similar polysaccharide-based CSP)

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape for the carboxylic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. Method optimization (e.g., adjusting the mobile phase composition and temperature) may be necessary to achieve baseline separation.

Biological Relevance and Signaling Pathway

The primary biological relevance of 2-fluorocyclopropanecarboxylic acid lies in its role as a key precursor to the cis-2-fluorocyclopropylamine side chain of sitafloxacin. Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4]

Like other fluoroquinolones, sitafloxacin's mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[5][6] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: Introduces negative supercoils into bacterial DNA, which is necessary for the initiation of replication and transcription.

-

Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for cell division.

Sitafloxacin binds to the complex formed between these enzymes and bacterial DNA, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[3][6] The unique fluorocyclopropyl moiety contributes to the potent and broad-spectrum activity of sitafloxacin.

Conclusion

2-Fluorocyclopropanecarboxylic acid is a structurally simple yet stereochemically rich molecule with significant importance in the field of drug development. Its distinct cis and trans diastereomers, and their respective enantiomers, offer a versatile scaffold for medicinal chemists. The spectroscopic data and analytical protocols outlined in this guide provide a foundation for the characterization and quality control of this key synthetic intermediate. Understanding its structure and stereochemistry is paramount for the synthesis of complex molecules like sitafloxacin, where the precise three-dimensional arrangement of atoms is critical for its potent antibacterial activity. Future research may focus on obtaining detailed crystallographic data to further elucidate its conformational preferences and on exploring the biological activities of the other stereoisomers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of Chiral Fluorocyclopropanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of chiral fluorocyclopropanecarboxylic acids. These compounds are of significant interest in medicinal chemistry and drug development due to their unique stereochemical and electronic properties, which can profoundly influence biological activity. This document consolidates available data, outlines detailed experimental protocols for their characterization, and visualizes key synthetic and biological pathways.

Core Physical Properties

The physical properties of fluorocyclopropanecarboxylic acids are highly dependent on their specific stereoisomerism. The introduction of a fluorine atom and the rigid cyclopropane ring create distinct chiral centers, leading to four possible stereoisomers for 1-fluoro-2-cyclopropanecarboxylic acid: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis and trans relationship between the fluorine and carboxylic acid groups significantly impacts their physical characteristics.

Quantitative Data Summary

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | pKa (Predicted) |

| (1R,2R) -2-fluorocyclopropane-1-carboxylic acid | 127199-13-7 | C₄H₅FO₂ | 104.08 | 50 - 70[1] | 202.4 ± 33.0 at 760 mmHg[1] | 1.4 ± 0.1[1] | 1.438[1] | |

| (1S,2S) -2-fluorocyclopropane-1-carboxylic acid | 127199-14-8 | C₄H₅FO₂ | 104.08 | N/A | 202.3 ± 33.0 (Predicted)[2] | 1.35 ± 0.1 (Predicted)[2] | N/A | 3.78 ± 0.20[2] |

| (1S,2R) -2-fluorocyclopropane-1-carboxylic acid | 167073-07-6 | C₄H₅FO₂ | 104.08 | 110-113[3] | 202.4 ± 33.0 at 760 mmHg[4] | 1.4 ± 0.1[4] | 1.438[4] | 3.8 (approx.)[3] |

| (1R,2S) -2-fluorocyclopropane-1-carboxylic acid | 167073-08-7 | C₄H₅FO₂ | 104.08 | N/A | N/A | N/A | N/A | |

| 1-fluoro -cyclopropanecarboxylic acid | 137081-41-5 | C₄H₅FO₂ | 104.08 | N/A | N/A | N/A | N/A |

Note: "N/A" indicates that the data was not available in the searched sources. Predicted values are noted accordingly.

Experimental Protocols

Detailed and accurate characterization of chiral fluorocyclopropanecarboxylic acids is paramount for their application in research and development. The following sections provide representative experimental protocols for their synthesis and the determination of key physical properties.

Enantioselective Synthesis of Chiral Fluorocyclopropanecarboxylic Acids (General Approach)

The synthesis of specific stereoisomers of fluorocyclopropanecarboxylic acids requires precise control of stereochemistry. Asymmetric catalysis is a common and effective strategy.[5] The following is a generalized workflow based on enantioselective cyclopropanation techniques.

Objective: To synthesize a specific enantiomer of 1-fluoro-2-cyclopropanecarboxylic acid.

Materials:

-

A suitable chiral catalyst (e.g., a chiral rhodium or copper complex)

-

A diazoacetate reagent (e.g., ethyl diazoacetate)

-

A fluorinated alkene

-

Appropriate solvents (e.g., dichloromethane, diethyl ether)

-

Reagents for hydrolysis (e.g., lithium hydroxide, hydrochloric acid)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Cyclopropanation: In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst in a suitable solvent. Cool the solution to the optimal reaction temperature.

-

Slowly add the fluorinated alkene and the diazoacetate reagent to the catalyst solution.

-

Allow the reaction to proceed for the specified time, monitoring its progress by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the resulting cyclopropane ester using column chromatography to isolate the desired diastereomer.

-

Hydrolysis: Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water).

-

Add a base (e.g., lithium hydroxide) and stir the mixture at room temperature until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with an acid (e.g., HCl) to protonate the carboxylate.

-

Extract the carboxylic acid product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the final chiral fluorocyclopropanecarboxylic acid.

-

Characterize the final product by NMR, mass spectrometry, and determine its melting point and specific rotation.

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids.

Objective: To determine the melting point range of a solid chiral fluorocyclopropanecarboxylic acid sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline sample.[7]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.[6]

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[9]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).[6]

-

A sharp melting range (0.5-1°C) is indicative of a pure compound. Impurities typically depress and broaden the melting range.[6]

Specific Rotation Measurement

Optical activity is the defining characteristic of chiral compounds. The specific rotation is a standardized measure of this property.

Objective: To determine the specific rotation of a chiral fluorocyclopropanecarboxylic acid.

Apparatus:

Procedure:

-

Sample Preparation: Accurately weigh a sample of the chiral fluorocyclopropanecarboxylic acid and dissolve it in a known volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to obtain a precise concentration (c, in g/mL).[10][11]

-

Instrument Calibration: Turn on the polarimeter and allow it to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.[10]

-

Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring there are no air bubbles.[10]

-

Place the cell in the polarimeter and record the observed optical rotation (α) in degrees.[10] Note the temperature (T) and the wavelength of the light source (typically the sodium D-line, λ = 589 nm).[11]

-

Calculation: Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l * c) where:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For fluorocyclopropanecarboxylic acids, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Objective: To obtain the NMR spectra of a chiral fluorocyclopropanecarboxylic acid for structural elucidation.

Apparatus:

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.

-

Spectral Analysis:

-

¹H NMR: Analyze the chemical shifts, integration, and coupling constants of the proton signals to determine the connectivity of hydrogen atoms.

-

¹³C NMR: Identify the number of unique carbon environments.

-

¹⁹F NMR: The chemical shift of the fluorine signal will provide information about its electronic environment. Coupling between fluorine and adjacent protons (²JHF and ³JHF) will be observable in both the ¹H and ¹⁹F spectra and is highly diagnostic of the stereochemistry.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Objective: To confirm the molecular weight and fragmentation pattern of a chiral fluorocyclopropanecarboxylic acid.

Apparatus:

-

Mass spectrometer (e.g., ESI-MS, GC-MS)

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent.

-

Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Analysis: The mass of the molecular ion should correspond to the calculated molecular weight of the fluorocyclopropanecarboxylic acid. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral fluorocyclopropanecarboxylic acid.

Caption: General workflow for the synthesis and characterization of chiral fluorocyclopropanecarboxylic acids.

Biological Signaling Pathway: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Chiral fluorocyclopropanecarboxylic acids are key components of some fluoroquinolone antibiotics, such as Sitafloxacin. These antibiotics exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[13][14][15] The cis-stereoisomers of such compounds have been shown to be more potent against certain bacteria.[16]

The diagram below illustrates the mechanism of action of a fluoroquinolone antibiotic containing a fluorocyclopropyl moiety.

Caption: Mechanism of action of fluoroquinolone antibiotics targeting bacterial DNA gyrase and topoisomerase IV.

References

- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 127199-14-8,(1S,2S)-2-Fluorocyclopropanecarboxylic acid | lookchem [lookchem.com]

- 3. CAS#:167073-07-6 | Cyclopropanecarboxylic acid, 2-fluoro-, (1S,2R)- | Chemsrc [chemsrc.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (1S,2R)-2-fluorocyclopropane-1-carboxylic acid 97% | CAS: 167073-07-6 | AChemBlock [achemblock.com]

- 8. m.youtube.com [m.youtube.com]

- 9. (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxyl ic acid CAS#: [m.chemicalbook.com]

- 10. Enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives: en route to mGluR 2 receptor agonist MGS0028 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Enantioselective synthesis of cyclopropanes that contain fluorinated tertiary stereogenic carbon centers: a chiral α-fluoro carbanion strategy. | Semantic Scholar [semanticscholar.org]

- 12. The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to (1S,2S)-2-fluorocyclopropanecarboxylic acid: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral, fluorinated building block of significant interest in the pharmaceutical industry. Its unique structural and stereochemical properties make it a valuable intermediate in the synthesis of complex molecular architectures, most notably as a key component in certain fluoroquinolone antibiotics. This technical guide provides an in-depth overview of its fundamental molecular properties, a detailed experimental protocol for its synthesis, and a summary of relevant analytical techniques for its characterization.

Molecular Properties

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a derivative of cyclopropanecarboxylic acid with a fluorine atom at the 2-position, featuring a specific cis stereochemistry. The molecular formula and weight are fundamental parameters for any chemical entity.

| Property | Value |

| Molecular Formula | C4H5FO2[1] |

| Molecular Weight | 104.08 g/mol [1][2] |

| Appearance | White solid[2] |

| CAS Number | 105919-34-4[1] |

Synthesis Protocol

The synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The following is a representative synthetic route:

Experimental Protocol: Synthesis of 2-fluorocyclopropanecarboxylic acid

This protocol outlines a general method for the synthesis of 2-fluorocyclopropanecarboxylic acid. It is important to note that the stereospecific synthesis of the (1S,2S) isomer often involves chiral catalysts or starting materials, which may not be fully detailed in this generalized scheme.

Step 1: Synthesis of Phenyl Sulfide Intermediate

-

1,1-dichloro-1-fluoroethane is reacted with thiophenol in the presence of a base to form a phenyl sulfide intermediate.

Step 2: Oxidation

-

The phenyl sulfide intermediate undergoes an oxidation reaction with an oxidizing agent such as Oxone.

Step 3: Elimination

-

The product from the oxidation step is subjected to an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonylethylene.

Step 4: Cyclopropanation

-

1-fluoro-1-benzenesulfonylethylene is reacted with ethyl diazoacetate in the presence of a suitable catalyst to form a cyclopropane intermediate.

Step 5: Hydrolysis and Acidification

-

The cyclopropane intermediate undergoes an elimination reaction in the presence of a base, followed by acidification to yield 2-fluorocyclopropanecarboxylic acid.

This is a generalized protocol and may require optimization of reagents, solvents, and reaction times for specific applications.

Role in Pharmaceutical Synthesis

(1S,2S)-2-fluorocyclopropanecarboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its incorporation can significantly influence the biological activity and pharmacokinetic properties of the final drug molecule. A notable application is in the synthesis of chiral (aminoazaspiroheptanyl)(fluorocyclopropyl)quinolone antibacterial agents.

Below is a diagram illustrating the logical workflow from the synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid to its incorporation into a final drug product.

Caption: Synthetic workflow of (1S,2S)-2-fluorocyclopropanecarboxylic acid and its use.

Analytical Methodologies

The characterization and quality control of (1S,2S)-2-fluorocyclopropanecarboxylic acid require a suite of analytical techniques, particularly those capable of resolving chiral compounds.

Chromatographic Methods

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying the enantiomers of (1S,2S)-2-fluorocyclopropanecarboxylic acid. Chiral stationary phases (CSPs) are employed to achieve enantioseparation. The choice of CSP and mobile phase is critical for optimal resolution.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule, helping to confirm the cyclopropane ring structure and the relative positions of substituents.

-

¹³C NMR: Identifies the carbon skeleton of the molecule.

-

¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the fluorine atom. Chiral solvating or derivatizing agents can be used in NMR to distinguish between enantiomers.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural information.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule, such as the carboxylic acid (C=O and O-H stretches).

The logical relationship for the analytical characterization of (1S,2S)-2-fluorocyclopropanecarboxylic acid is depicted in the following diagram.

Caption: Analytical workflow for the characterization of the target compound.

Conclusion

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a fundamentally important chiral building block in modern medicinal chemistry. A thorough understanding of its properties, a robust synthetic strategy, and comprehensive analytical characterization are essential for its effective application in the development of novel therapeutics. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in their work with this valuable compound.

References

- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Analysis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral fluorinated cyclopropane derivative of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom and the rigid cyclopropane ring into a molecule can profoundly influence its conformational preferences, metabolic stability, and biological activity. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in synthetic and medicinal chemistry applications.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (1S,2S)-2-fluorocyclopropanecarboxylic acid, providing detailed information about the connectivity and stereochemistry of the molecule. Key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

| H1 (CH-COOH) | 2.0 - 2.5 | ddd | JH1-H2, JH1-H3a, JH1-H3b |

| H2 (CH-F) | 4.8 - 5.2 | dtm | JH2-F (geminal), JH2-H1, JH2-H3a, JH2-H3b |

| H3a (CH₂) | 1.2 - 1.6 | m | JH3a-H3b (geminal), JH3a-H1, JH3a-H2, JH3a-F |

| H3b (CH₂) | 0.8 - 1.2 | m | JH3b-H3a (geminal), JH3b-H1, JH3b-H2, JH3b-F |

| COOH | 10.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Coupling to ¹⁹F (J, Hz) (Predicted) |

| C=O | 175 - 180 | Small or negligible |

| C1 (CH-COOH) | 25 - 35 | JC1-F (2-bond) ≈ 15-25 |

| C2 (CH-F) | 75 - 85 | JC2-F (1-bond) ≈ 200-250 |

| C3 (CH₂) | 10 - 20 | JC3-F (2-bond) ≈ 5-15 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (in CDCl₃)

| Fluorine | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

| F | -180 to -200 | ddd | JF-H2 (geminal), JF-H1 (vicinal), JF-H3a (vicinal), JF-H3b (vicinal) |

Experimental Protocol: NMR Spectroscopy

A detailed experimental protocol for acquiring high-quality NMR spectra of (1S,2S)-2-fluorocyclopropanecarboxylic acid is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced internally.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a proton frequency of 400 MHz.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse width.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum at a carbon frequency of 100 MHz.

-

Use a spectral width of approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good spectrum.

-

-

¹⁹F NMR:

-

Acquire the spectrum at a fluorine frequency of 376 MHz.

-

Use a spectral width appropriate for fluorinated organic compounds (e.g., -50 to -250 ppm).

-

Proton decoupling can be used to simplify the spectrum and confirm F-H couplings by comparing coupled and decoupled spectra.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal or external standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (1S,2S)-2-fluorocyclopropanecarboxylic acid, the key vibrational modes are associated with the carboxylic acid and the C-F bond.

Data Presentation

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| C-H (Cyclopropane) | Stretching | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |

| C-F | Stretching | 1000-1100 | Strong |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | 920-950 | Broad, Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the key absorption peaks.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Data Presentation

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Predicted) | Interpretation |

| 104 | [M]⁺ (Molecular Ion) |

| 87 | [M - OH]⁺ |

| 85 | [M - F]⁺ |

| 59 | [COOH]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

For a volatile compound, direct insertion probe (DIP) or gas chromatography (GC) can be used.

-

For less volatile samples, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC) would be suitable.

-

-

Ionization:

-

Electron Ionization (EI): Typically performed at 70 eV to induce fragmentation.

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate) and infused into the source. This is a softer ionization technique that often yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

-

Mass Analysis:

-

A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap.

-

Acquire the spectrum over a suitable mass range (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the molecular ion peak (if present) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

-

IV. Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (1S,2S)-2-fluorocyclopropanecarboxylic acid.

Caption: Workflow for the spectroscopic analysis of (1S,2S)-2-fluorocyclopropanecarboxylic acid.

Conclusion

The comprehensive spectroscopic analysis of (1S,2S)-2-fluorocyclopropanecarboxylic acid, employing NMR, IR, and MS techniques, is essential for its unambiguous identification and characterization. This technical guide provides the expected spectroscopic data and detailed experimental protocols to aid researchers in their synthetic and drug development endeavors. While the presented data is predictive, it serves as a robust framework for the interpretation of experimental results.

The Advent and Ascendance of Fluorinated Cyclopropanes: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated motifs, the fluorinated cyclopropane ring has emerged as a uniquely powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. This in-depth technical guide explores the discovery and history of these fascinating derivatives, provides detailed experimental protocols for their synthesis, and presents their application in drug discovery, supported by quantitative data and mechanistic insights.

A Historical Perspective: From Serendipity to Rational Design

The journey into the world of fluorinated cyclopropanes began in the mid-20th century. A pivotal moment arrived in 1954 , with the first report of difluorocarbene chemistry by Doering. This reactive intermediate laid the groundwork for future syntheses. However, it was in the early 1960s that the first deliberate synthesis of a partially fluorinated cyclopropane was achieved by Frank Misani . These early explorations set the stage for a rapid expansion of synthetic methodologies and a deeper understanding of the unique properties conferred by the fluorine-cyclopropane combination.

The development of various difluorocarbene precursors, such as sodium chlorodifluoroacetate, and later, more versatile reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), propelled the field forward. These advancements transformed the synthesis of gem-difluorocyclopropanes from a chemical curiosity into a routine and indispensable tool for medicinal chemists.

Synthetic Methodologies: A Toolkit for the Modern Chemist

The construction of the fluorinated cyclopropane ring can be broadly categorized based on the degree of fluorination. This section provides an overview of key synthetic strategies and detailed experimental protocols for the preparation of mono-, di-, and trifluoromethylated cyclopropanes.

Monofluorocyclopropanes

The introduction of a single fluorine atom onto a cyclopropane ring offers a subtle yet powerful means to alter molecular properties. One common strategy involves the cyclopropanation of fluoro-substituted alkenes.

Experimental Protocol: Synthesis of 2-Fluoro-2-phenylcyclopropylamine

This protocol is adapted from methodologies aimed at producing monofluorinated phenylcyclopropylamine analogues.

Step 1: Synthesis of a Fluorinated Alkene Precursor A suitable phenyl-substituted allylic alcohol is subjected to fluorination using a reagent such as diethylaminosulfur trifluoride (DAST) to yield the corresponding fluoroalkene.

Step 2: Cyclopropanation The fluoroalkene is then subjected to a Simmons-Smith cyclopropanation reaction. To a solution of the fluoroalkene in an anhydrous solvent such as dichloromethane, is added a solution of diethylzinc, followed by the slow addition of diiodomethane at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, as monitored by TLC or GC-MS.

Step 3: Conversion to the Amine The resulting monofluorinated cyclopropane can then be converted to the desired amine through a series of standard functional group transformations, such as conversion of a hydroxyl group to an azide followed by reduction.

Gem-Difluorocyclopropanes

The gem-difluorocyclopropane moiety is a prevalent motif in medicinal chemistry, valued for its ability to act as a bioisostere for carbonyl groups and to modulate lipophilicity and metabolic stability.

Experimental Protocol: Microwave-Assisted Difluorocyclopropanation of Styrene

This protocol is based on a rapid and efficient microwave-mediated method.[1]

-

Reactants: Styrene (1.0 mmol), Sodium chlorodifluoroacetate (3.0 mmol)

-

Solvent: Tetrahydrofuran (THF), 2.0 mL

-

Apparatus: Microwave reactor

Procedure:

-

In a microwave reactor vessel, dissolve styrene and sodium chlorodifluoroacetate in THF.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 300 W, maintaining a temperature of 170 °C for 5 minutes.

-

After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexanes as the eluent to afford 1,1-difluoro-2-phenylcyclopropane.

Trifluoromethyl-Substituted Cyclopropanes

The trifluoromethyl group is a key functional group in many pharmaceuticals. Its introduction onto a cyclopropane ring can significantly impact a molecule's electronic properties and binding interactions.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation with a Trifluoromethyldiazoethane

This method provides an enantioselective route to trifluoromethyl-substituted cyclopropanes.[2]

-

Reactants: Styrene (1.0 equiv), 1-Aryl-2,2,2-trifluorodiazoethane (1.2 equiv)

-

Catalyst: Dirhodium complex, such as Rh₂(S-PTAD)₄ (1 mol%)

-

Solvent: Anhydrous dichloromethane

Procedure:

-

To a solution of the dirhodium catalyst in anhydrous dichloromethane is added the styrene derivative.

-

The 1-aryl-2,2,2-trifluorodiazoethane, dissolved in dichloromethane, is then added slowly to the reaction mixture at room temperature.

-

The reaction is stirred until the diazo compound is consumed, as indicated by the disappearance of its characteristic color.

-

The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the trifluoromethyl-substituted cyclopropane.

Applications in Drug Discovery: Modulating Biology with Fluorinated Cyclopropanes

The unique steric and electronic properties of fluorinated cyclopropanes make them attractive motifs for drug design. They can serve as bioisosteres, influence metabolic stability, and modulate receptor binding affinity and selectivity.

Case Study: 5-HT₂C Receptor Agonists

A notable example of the successful application of fluorinated cyclopropanes is in the development of selective serotonin 2C (5-HT₂C) receptor agonists for the potential treatment of obesity and other central nervous system disorders.[3][4] The introduction of a fluorine atom onto the cyclopropane ring of 2-phenylcyclopropylamine derivatives has been shown to fine-tune their potency and selectivity.

Quantitative Data: In Vitro Activity of Fluorinated 2-Phenylcyclopropylamine Derivatives at 5-HT₂ Receptors

| Compound | 5-HT₂C EC₅₀ (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) |

| (+)-1 | 5.2 | >10,000 | 37 |

| (+)-21a | 4.7 | >10,000 | 9.4 |

| (+)-21b | 4.8 | 68 | >10,000 |

| (+)-21c | 14.1 | 18.2 | 3.0 |

| (+)-21d | 8.9 | 10.1 | 2.1 |

| (±)-12 | 598 | >10,000 | >10,000 |

Data extracted from Zhang et al., Eur J Med Chem, 2019.[3][4]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of drugs is paramount in their development. For fluorinated cyclopropane derivatives targeting G-protein coupled receptors like the 5-HT₂C receptor, this involves elucidating the downstream signaling cascade.

5-HT₂C Receptor Signaling Pathway

Activation of the 5-HT₂C receptor by an agonist initiates a well-defined signaling cascade. This pathway is crucial for the receptor's physiological effects, including the regulation of appetite and mood.

Experimental Workflow: Synthesis of a Fluorinated Cyclopropylamine

The synthesis of a novel fluorinated cyclopropylamine for structure-activity relationship studies follows a logical workflow, from the commercially available starting materials to the final target compound.

Conclusion and Future Directions

The discovery and development of fluorinated cyclopropane derivatives represent a significant advancement in medicinal chemistry. From their early, challenging syntheses to the modern, efficient protocols available today, these unique structural motifs have proven their value in the design of novel therapeutics. The ability to fine-tune physicochemical and pharmacological properties through the strategic placement of fluorine on a cyclopropane ring continues to provide new opportunities for drug discovery. Future research will undoubtedly focus on the development of novel, even more efficient and stereoselective synthetic methods, as well as the exploration of fluorinated cyclopropanes in a wider range of biological targets and therapeutic areas. The rich chemistry and profound biological effects of these compounds ensure that they will remain a focal point of innovation in the years to come.

References

- 1. Two distinct action mechanisms of immunophilin-ligand complexes for the blockade of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faced Nature of Fluorine in Cyclopropane Rings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. When incorporated into the strained three-membered ring of cyclopropane, fluorine's influence becomes particularly profound, creating a delicate interplay between electronic effects and inherent ring strain that significantly alters the molecule's stability and reactivity. This technical guide provides a comprehensive analysis of the role of fluorine in cyclopropane ring stability and reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Impact of Fluorine on Cyclopropane Ring Stability

The inherent strain of the cyclopropane ring, with its C-C-C bond angles compressed to 60°, makes it a unique scaffold. The introduction of fluorine, the most electronegative element, further perturbs this delicate system.

Electronic and Structural Effects

Fluorine's high electronegativity leads to a significant inductive withdrawal of electron density from the carbon atom to which it is attached. This has several consequences for the cyclopropane ring's structure and stability:

-

Bond Length and Angle Distortion: Fluorine substitution alters the hybridization of the ring carbons. To accommodate the electronegative fluorine, the carbon atom utilizes orbitals with higher p-character for the C-F bond. Consequently, the C-C bonds of the cyclopropane ring gain more s-character, leading to a shortening of the adjacent C-C bonds and a lengthening of the distal C-C bond. Computational studies have shown that fluorination increases the C–(F)–C bond angle compared to the C–C–C angle in cyclopropane (60°). For instance, in monofluorocyclopropane, the C-C-C angle adjacent to the fluorine is widened to approximately 61.5°, and in 1,1-difluorocyclopropane, this angle increases further to around 63.5°.[1][2][3]

-

Increased Ring Strain: The electronic effects of fluorine generally lead to a destabilization of the cyclopropane ring, resulting in increased ring strain.[4] This is attributed to the fluorine substituent "stealing" p-character from the C-C bonds, which are already rich in p-character due to the ring's geometry.[4] Theoretical calculations of strain energy, often estimated from heats of hydrogenation, indicate a significant increase upon fluorination. For example, the strain energy of 1,1-difluorocyclopropane is estimated to be around 42.4 kcal/mol, a substantial increase from the 27.1 kcal/mol of cyclopropane.[5]

Thermodynamic Stability

Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often used in computational chemistry to assess the thermodynamic stability of molecules. Studies on fluorinated cyclopropanes have revealed that the overall stability is a complex interplay of various factors.

Generally, the formation of fluorinated cyclopropanes from cyclopropane and methyl fluoride is exothermic, with the exception of all-cis-1,2,3-trifluorocyclopropane.[1][6][7] Compounds with geminal fluorine atoms (two fluorine atoms on the same carbon) exhibit particular stability.[1][6][7] This stabilization is attributed to anomeric-like hyperconjugative interactions, where the lone pair electrons of one fluorine atom donate into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF).[1][2][3] This electron delocalization provides a stabilizing effect of approximately 14.3 kcal/mol per interaction in 1,1-difluorocyclopropane.[2][8][9]

Conversely, cis-vicinal C-F bonds are generally less favored than their trans counterparts. This is not primarily due to steric hindrance but rather to less favorable stabilizing electron-delocalization interactions.[1][6][7]

Quantitative Data on Fluorinated Cyclopropane Stability

The following tables summarize key quantitative data from computational studies on the stability of fluorinated cyclopropanes.

| Compound | C-C-C Angle (°) | C-F Bond Length (Å) | C-C (adjacent) Bond Length (Å) | C-C (distal) Bond Length (Å) |

| Cyclopropane | 60.0 | N/A | 1.510 | 1.510 |

| Monofluorocyclopropane | ~61.5 | ~1.36 | ~1.50 | ~1.53 |

| 1,1-Difluorocyclopropane | ~63.5 | ~1.35 | ~1.49 | ~1.55 |

| cis-1,2-Difluorocyclopropane | ~62.0 | ~1.37 | ~1.49 | ~1.52 |

| trans-1,2-Difluorocyclopropane | ~62.0 | ~1.37 | ~1.49 | ~1.52 |

Table 1: Computed Geometric Parameters of Selected Fluorinated Cyclopropanes. Data is compiled from various computational studies. Actual values may vary slightly depending on the level of theory and basis set used.

| Isodesmic Reaction | ΔH⁰ (kcal/mol) | ΔG⁰ (kcal/mol) |

| cyclopropane + CH₃F → monofluorocyclopropane + CH₄ | -7.2 | -7.0 |

| cyclopropane + 2 CH₃F → 1,1-difluorocyclopropane + 2 CH₄ | -14.2 | -13.1 |

| cyclopropane + 2 CH₃F → cis-1,2-difluorocyclopropane + 2 CH₄ | -6.4 | -5.2 |

| cyclopropane + 2 CH₃F → trans-1,2-difluorocyclopropane + 2 CH₄ | -8.0 | -7.5 |

| cyclopropane + 3 CH₃F → 1,1,2-trifluorocyclopropane + 3 CH₄ | -16.5 | -14.8 |

| cyclopropane + 3 CH₃F → all-cis-1,2,3-trifluorocyclopropane + 3 CH₄ | +1.3 | +3.1 |

Table 2: Calculated Enthalpy (ΔH⁰) and Gibbs Free Energy (ΔG⁰) Changes for Isodesmic Reactions of Fluorocyclopropanes. Data from B3LYP/6-311++G(d,p) level of theory.[10]

Reactivity of Fluorinated Cyclopropanes

The increased ring strain and the presence of the polar C-F bond significantly influence the reactivity of fluorinated cyclopropanes, making them susceptible to a variety of ring-opening reactions.

Thermal Rearrangements

Fluorinated cyclopropanes are generally less thermally stable than their hydrocarbon counterparts. For instance, hexafluorocyclopropane undergoes thermal decomposition at much lower temperatures than cyclopropane.[11] The primary decomposition pathway for many polyfluorinated cyclopropanes is the extrusion of difluorocarbene (:CF₂).[11][12]

Ring-Opening Reactions

The strained C-C bonds of fluorinated cyclopropanes are susceptible to cleavage under various conditions, leading to the formation of 1,3-difunctionalized propane derivatives. These reactions can be initiated by electrophiles, nucleophiles, or radicals.

-

Electrophilic Ring Opening: The increased π-character of the C-C bonds in cyclopropanes allows them to react with electrophiles. In fluorinated cyclopropanes, this reactivity is further modulated by the electronic effects of fluorine. For example, 1,1-disubstituted cyclopropanes can undergo iodonium-mediated ring-opening to yield 1,3-difluorinated or 1,3-oxyfluorinated products.[13][14]

-

Radical Ring Opening: The strained C-C bonds can also be cleaved homolytically. For instance, highly fluorinated cyclopropanes react with halogens at elevated temperatures to give 1,3-dihalopropanes.[11][15][16] This reaction is thought to proceed through a radical mechanism.

Role in Drug Development and Medicinal Chemistry

The unique structural and electronic properties of the fluorinated cyclopropane motif have made it an attractive component in the design of novel therapeutic agents. The incorporation of a cyclopropane ring can impart conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets.[4][17][18][19] Fluorination, in turn, can modulate lipophilicity, pKa, and metabolic stability of the C-F bond.[20][21]

A prominent example of a drug containing a cyclopropane moiety is Zosuquidar , a potent inhibitor of P-glycoprotein (P-gp).[1][2] While the cyclopropane ring in Zosuquidar is not directly fluorinated, its mechanism of action provides a valuable case study for the role of such rigid scaffolds in modulating biological pathways.

Zosuquidar and the P-glycoprotein Efflux Pump

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from cells.[1] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer.[1]

Zosuquidar acts as a competitive inhibitor of P-gp, binding to the transporter's drug-binding pocket and preventing the efflux of chemotherapeutic agents.[1][2] This restores the intracellular concentration of the anticancer drugs, thereby resensitizing resistant cancer cells to treatment.

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by Zosuquidar.

Figure 1: P-gp inhibition by Zosuquidar.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning the study of fluorinated cyclopropanes.

Synthesis of Fluorinated Cyclopropanes

A common method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) to an alkene.

General Procedure for Difluorocyclopropanation:

-

Generation of Difluorocarbene: Difluorocarbene can be generated from various precursors. A common laboratory method involves the thermal decomposition of sodium chlorodifluoroacetate or the reaction of a fluoroform-derived reagent (e.g., (trifluoromethyl)trimethylsilane, TMSCF₃) with a suitable initiator.

-

Cycloaddition Reaction: The generated difluorocarbene is highly reactive and readily adds across the double bond of an alkene in a sealed reaction vessel at elevated temperatures or under photolytic conditions.

-

Purification: The resulting fluorinated cyclopropane is typically purified by distillation or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of fluorinated cyclopropanes.

Typical NMR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the purified fluorinated cyclopropane (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: Provides information about the protons in the molecule. The coupling constants between protons and adjacent fluorine atoms (JHF) are particularly informative for stereochemical assignments.

-

¹³C NMR: Shows the chemical shifts of the carbon atoms. The carbon atoms bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF).

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The chemical shifts and coupling constants between fluorine atoms (JFF) and between fluorine and hydrogen atoms (JHF) are used to determine the structure and stereochemistry of the molecule. Generally, cis vicinal JHF and JFF coupling constants are larger than their trans counterparts.[6]

-

Thermochemical Calculations

Computational chemistry plays a vital role in understanding the stability of fluorinated cyclopropanes.

Typical Computational Protocol (using Density Functional Theory - DFT):

-

Structure Optimization: The geometry of the fluorinated cyclopropane is optimized using a suitable DFT method (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)).[10]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Isodesmic Reaction Calculation: To determine the relative stability, the energies of all reactants and products in a chosen isodesmic reaction are calculated, and the reaction enthalpy and Gibbs free energy are determined.

The following diagram illustrates a typical workflow for the computational analysis of fluorinated cyclopropane stability.

Figure 2: Computational workflow for stability analysis.

Conclusion